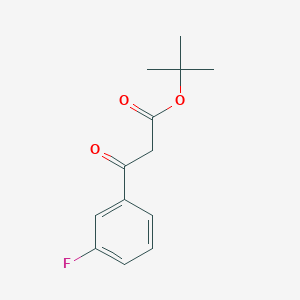

tert-Butyl 3-(3-fluorophenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC17452643

Molecular Formula: C13H15FO3

Molecular Weight: 238.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15FO3 |

|---|---|

| Molecular Weight | 238.25 g/mol |

| IUPAC Name | tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C13H15FO3/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7H,8H2,1-3H3 |

| Standard InChI Key | XRFRKZCCMQDHCO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)F |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure comprises a β-keto ester functional group () linked to a 3-fluorophenyl moiety. The tert-butyl group enhances steric bulk, influencing solubility and reaction kinetics. Key structural identifiers include:

The fluorine atom at the phenyl ring’s meta position introduces electron-withdrawing effects, modulating electronic properties and directing regioselectivity in subsequent reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure. For analogous β-keto esters, -NMR spectra typically exhibit:

-

A carbonyl peak at ~δ 170 ppm in -NMR .

High-resolution mass spectrometry (HRMS) of the parent ion aligns with the calculated mass of 239.24.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of tert-butyl 3-(3-fluorophenyl)-3-oxopropanoate predominantly involves esterification and Friedel-Crafts acylation:

-

Esterification of 3-(3-Fluorophenyl)-3-oxopropanoic Acid: Reaction with tert-butanol under acid catalysis (e.g., ) yields the ester.

-

Grignard Addition: A Barbier reaction using 2-(2-bromoethyl)-1,3-dioxane and magnesium metal, followed by ozonolysis, generates the β-keto ester backbone .

Enzyme-Assisted Synthesis

Recent advancements employ lipases or esterases under mild conditions (pH 6–8, 25–40°C) to enhance enantioselectivity. Co-solvents like dimethylsulfoxide (DMSO) improve substrate solubility, achieving yields >85%.

Process Optimization

Key parameters affecting yield and purity include:

-

Catalyst Loading: 5–10 mol% of enzymes or acid catalysts.

Reactivity and Functionalization

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester hydrolyzes to 3-(3-fluorophenyl)-3-oxopropanoic acid, which undergoes decarboxylation to form 3-fluorophenylacetone. This reactivity is exploited in prodrug design .

Nucleophilic Substitution

The β-keto group participates in Michael additions with amines or thiols. For example, reaction with benzylamine forms a β-amino ketone derivative, a precursor to heterocycles like pyrazoles .

Photocatalytic C–H Functionalization

Recent studies demonstrate its use in visible-light-mediated C(sp³)–H bond activation, enabling alkylation or arylation at the β-position .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound serves as a key intermediate in synthesizing:

-

Lactone Derivatives: Via intramolecular cyclization, as seen in the synthesis of (S)-BOC-protected lactones for protease inhibitors .

-

Fluorinated APIs: Its fluorine moiety enhances metabolic stability in candidates for CNS disorders.

Agrochemicals

Functionalization with pyridine or sulfonamide groups yields herbicides with improved soil persistence.

Polymer Chemistry

Incorporation into polyesters via polycondensation improves thermal stability (Tg > 120°C) and UV resistance .

Future Directions and Innovations

Green Chemistry Approaches

Ongoing research focuses on:

-

Biocatalytic Cascades: Combining esterases and ketoreductases for one-pot synthesis.

-

Solvent-Free Reactions: Using ball milling to reduce waste .

Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) enhances bioavailability for oral formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume